
3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate
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Overview
Description
3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate is an organic compound with the molecular formula C13H26O5. It is a derivative of octanoic acid and is characterized by the presence of multiple hydroxyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate typically involves the esterification of octanoic acid with 3-Hydroxy-2,2-bis(hydroxymethyl)propanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, alter membrane permeability, and affect signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl laurate
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate
Uniqueness
Compared to similar compounds, 3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate is unique due to its specific ester linkage with octanoic acid. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
Biological Activity
3-Hydroxy-2,2-bis(hydroxymethyl)propyl octanoate, a compound with the CAS number 60550-73-4, is a derivative of octanoic acid that has garnered interest in various biological applications. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C13H26O5
- Molecular Weight : 262.347 g/mol
- LogP : 2.50 (indicating moderate lipophilicity)
These properties suggest that the compound can interact with biological membranes, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
1. Pharmacokinetics
The pharmacokinetic profile of this compound can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of the compound in biological samples, facilitating studies on its absorption, distribution, metabolism, and excretion (ADME) characteristics .
2. Therapeutic Potential
Research into the therapeutic applications of this compound is ongoing:
- Metabolic Disorders : Due to its role in lipid metabolism, there is potential for use in treating metabolic disorders such as obesity and diabetes.
- Cosmetic Applications : The compound is being explored for use in cosmetic formulations due to its emollient properties and potential skin benefits .
Case Study 1: Hepatic Function Assessment
A study evaluated the use of octanoate derivatives in assessing liver function through breath tests. The results indicated that octanoate could serve as a non-invasive marker for liver health, correlating well with traditional biochemical assessments .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of fatty acid derivatives. While specific data on this compound was not available, related compounds showed significant activity against pathogens like Staphylococcus aureus and Escherichia coli .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C13H26O5 |
Molecular Weight | 262.347 g/mol |
LogP | 2.50 |
CAS Number | 60550-73-4 |
Potential Applications | Metabolic disorders, cosmetics |
Properties
CAS No. |
60550-73-4 |
---|---|
Molecular Formula |
C13H26O5 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] octanoate |
InChI |
InChI=1S/C13H26O5/c1-2-3-4-5-6-7-12(17)18-11-13(8-14,9-15)10-16/h14-16H,2-11H2,1H3 |
InChI Key |
VYZAPFCSOUVFIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(CO)(CO)CO |
Origin of Product |
United States |
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